molecular formula C13H23NO5 B1444038 cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate CAS No. 1363404-85-6

cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate

Cat. No. B1444038
M. Wt: 273.33 g/mol
InChI Key: ZBTITCHCBAHVAM-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate” is a chemical compound with the CAS Number: 1363404-85-6 . It has a molecular weight of 273.33 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name of the compound is ethyl (3R,4R)-3- [ (tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-4-carboxylate . The InChI code for the compound is 1S/C13H23NO5/c1-5-18-11 (15)9-6-7-17-8-10 (9)14-12 (16)19-13 (2,3)4/h9-10H,5-8H2,1-4H3, (H,14,16)/t9-,10+/m1/s1 .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis and Application in Chemistry

  • Scale-up Synthesis for Biologically Active Compounds : This compound has been used in the continuous photo flow synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a building block for various biologically active compounds, including those used in material sciences. It's particularly notable for its application in the preparation of compounds containing the cyclobutane ring system labeled with deuterium atoms (Yamashita, Nishikawa, & Kawamoto, 2019).

  • Asymmetric Synthesis of Proteinkinase Inhibitor Intermediates : It serves as a key intermediate in the synthesis of CP-690550, a potent protein kinase inhibitor. This synthesis route suggests potential industrial applications due to its mild conditions and high yields (Hao, Liu, Zhang, & Chen, 2011).

  • Heterogeneous Oxidation Catalysts Formation : In the context of catalysis, this compound is involved in the formation of heterogeneous oxidation catalysts from molybdenum tetracarbonyl complexes. This application demonstrates its potential in organic synthesis and catalysis (Neves et al., 2011).

  • Synthesis of Stereosiomers : Research has shown the capability to synthesize all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an unnatural amino acid, using this compound. This synthesis is crucial for the development of various pharmaceutical compounds (Bakonyi et al., 2013).

Pharmaceutical and Biological Applications

  • Cholesterol Synthesis Inhibition : Research involving derivatives of this compound demonstrated inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, crucial in cholesterol synthesis (Prugh et al., 1990).

  • Enzyme-Catalyzed Kinetic Resolution : The compound has been used in the highly enantioselective kinetic resolution of hydroxy esters, showcasing its utility in enzyme-catalyzed asymmetric synthesis (Solymár, Forró, & Fülöp, 2004).

  • Potential in Anticancer Research : Derivatives of this compound have been screened for anticancer activity, with one showing moderate activity against specific cancer cell lines (Carbone et al., 2013).

  • Corrosion Inhibition Research : It's also been examined for its role in corrosion mitigation of mild steel in sulfuric acid solutions, an application that extends beyond traditional pharmaceutical uses (Saranya et al., 2020).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell . Rinse mouth if swallowed .

properties

IUPAC Name

ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-18-11(15)9-6-7-17-8-10(9)14-12(16)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTITCHCBAHVAM-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCOCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCOC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801110937
Record name 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate

CAS RN

1363404-85-6
Record name 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363404-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate
Reactant of Route 2
Reactant of Route 2
cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate
Reactant of Route 3
Reactant of Route 3
cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate
Reactant of Route 4
cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate
Reactant of Route 5
cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate
Reactant of Route 6
cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.